molecular formula C23H27N3O6S B4303589 N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B4303589
M. Wt: 473.5 g/mol
InChI Key: UDWNQXAAYSBBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. This compound has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide targets the JAK family of enzymes, which play a critical role in the signaling pathways of cytokines involved in inflammation and immune responses. By inhibiting JAK enzymes, N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide can effectively reduce the production of pro-inflammatory cytokines and prevent tissue damage. N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to selectively inhibit JAK3, which is predominantly expressed in immune cells and plays a crucial role in the development and function of T cells.
Biochemical and Physiological Effects:
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to effectively reduce inflammation and prevent tissue damage in various animal models of autoimmune diseases. In clinical trials, N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide has demonstrated significant improvements in disease activity and symptoms in patients with rheumatoid arthritis and psoriasis. N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for JAK3. However, N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide has limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments. Additionally, N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide can have off-target effects on other JAK family members, which can complicate the interpretation of experimental results.

Future Directions

For research on N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide include investigating its efficacy in other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Additionally, further studies are needed to better understand the long-term safety and potential side effects of N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide. Finally, the development of more potent and selective JAK inhibitors may lead to the discovery of new therapeutic targets for autoimmune diseases.

Scientific Research Applications

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to effectively reduce inflammation and prevent tissue damage in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide has demonstrated significant improvements in disease activity and symptoms in patients with rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S/c1-4-31-20-12-17(15-24)18(14-21(20)32-5-2)25-23(27)16-8-9-19(30-3)22(13-16)33(28,29)26-10-6-7-11-26/h8-9,12-14H,4-7,10-11H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWNQXAAYSBBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.